molecular formula C11H9N3O3 B1416144 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1105193-69-8

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1416144
CAS No.: 1105193-69-8
M. Wt: 231.21 g/mol
InChI Key: FOPCPNUYUBOTIL-UHFFFAOYSA-N
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Description

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a chemical compound belonging to the class of benzofuran derivatives Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the formation of the benzofuran core followed by the introduction of the methoxy group and the oxadiazol-2-amine moiety. Common synthetic routes include:

  • Benzofuran Synthesis: The benzofuran core can be synthesized through the cyclization of o-hydroxybenzaldehydes or o-hydroxybenzoic acids with various cyclization agents.

  • Oxadiazol-2-amine Formation: The oxadiazol-2-amine moiety can be introduced through a cyclization reaction involving hydrazine and carboxylic acids or their derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce nitro groups or carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed to replace functional groups on the benzofuran ring with other substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Alkyl halides, amines, or other nucleophiles in the presence of a base

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, ketones

  • Reduction Products: Amines, alcohols

  • Substitution Products: Alkylated benzofurans, amino-substituted benzofurans

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzofuran core makes it a versatile intermediate in organic synthesis.

Biology: The biological activity of benzofuran derivatives has been explored for their potential antimicrobial, antifungal, and anticancer properties. 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine may be investigated for its bioactivity in various biological assays.

Medicine: This compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents targeting various diseases.

Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, pigments, and other chemical products. The compound's stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets.

Comparison with Similar Compounds

  • 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid: This compound differs by having a bromo group and a carboxylic acid moiety instead of the oxadiazol-2-amine group.

  • (5-Methoxybenzofuran-2-yl)boronic acid: This compound has a boronic acid group instead of the oxadiazol-2-amine group.

Uniqueness: 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of the benzofuran core, methoxy group, and oxadiazol-2-amine moiety. This combination provides distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

IUPAC Name

5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-15-7-4-2-3-6-5-8(16-9(6)7)10-13-14-11(12)17-10/h2-5H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPCPNUYUBOTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

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